4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile
Overview
Description
4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a methoxy group (-OCH₃) attached to a 2-methylpropan-2-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and 1-methoxy-2-methylpropan-2-ol.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom in 4-bromobenzonitrile is replaced by the methoxy group from 1-methoxy-2-methylpropan-2-ol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the reaction is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in water.
Major Products Formed:
Oxidation: 4-(1-Methoxy-2-methylpropan-2-yl)benzoic acid.
Reduction: 4-(1-Methoxy-2-methylpropan-2-yl)benzylamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile finds applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the effects of cyano-containing compounds on biological systems.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
4-(1-Methoxy-2-methylpropan-2-yl)piperidine: A compound with a similar methoxy group but a different core structure.
2-Methoxy-2-methylpropan-1-ol: A related alcohol with a methoxy group attached to a 2-methylpropan-1-ol structure.
Properties
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,9-14-3)11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMSWBJHIBVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537122 | |
Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92756-84-8 | |
Record name | 4-(1-Methoxy-2-methylpropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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